molecular formula C19H16O3 B12730606 (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one CAS No. 132828-22-9

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one

Katalognummer: B12730606
CAS-Nummer: 132828-22-9
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: XEDXCCIPPOQHAP-OTLSHVCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one typically involves the condensation of 6-methoxy-4-chromanone with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried under reduced pressure.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one: Known for its unique structural features and biological activities.

    Flavonoids: Naturally occurring compounds with similar chromen-4-one structures, known for their antioxidant and anti-inflammatory properties.

    Coumarins: Another class of compounds with a similar core structure, used in various medicinal and industrial applications.

Uniqueness

This compound stands out due to its synthetic origin and the ability to introduce specific functional groups, allowing for tailored properties and applications. Its unique combination of structural features and biological activities makes it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

132828-22-9

Molekularformel

C19H16O3

Molekulargewicht

292.3 g/mol

IUPAC-Name

(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one

InChI

InChI=1S/C19H16O3/c1-21-16-10-11-18-17(12-16)19(20)15(13-22-18)9-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+,15-9-

InChI-Schlüssel

XEDXCCIPPOQHAP-OTLSHVCWSA-N

Isomerische SMILES

COC1=CC2=C(C=C1)OC/C(=C/C=C/C3=CC=CC=C3)/C2=O

Kanonische SMILES

COC1=CC2=C(C=C1)OCC(=CC=CC3=CC=CC=C3)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.